7-Hydroxywarfarin-d5
Description
Significance of Stable Isotope-Labeled Compounds in Pharmaceutical Research
Stable isotope-labeled (SIL) compounds are indispensable in pharmaceutical research, offering precise insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comsimsonpharma.commoravek.com By replacing certain atoms with their stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can create molecules that are chemically almost identical to the parent drug but distinguishable by mass spectrometry. simsonpharma.commedchemexpress.com This labeling allows for the accurate tracking and quantification of a drug and its metabolites in biological systems. musechem.comclearsynth.comsimsonpharma.com
The use of SIL compounds, particularly as internal standards in quantitative bioanalysis with liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard for accuracy and precision. nih.govscispace.comlgcstandards.com These internal standards co-elute with the analyte of interest and experience similar ionization effects, effectively compensating for variations in sample preparation, instrument response, and matrix effects. clearsynth.comscioninstruments.comwaters.com This ensures robust and reliable data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. moravek.comasm.orgnih.gov The non-radioactive nature of stable isotopes also presents a significant safety advantage, making them suitable for use in clinical studies, including those involving vulnerable populations. medchemexpress.commetsol.com
Overview of Warfarin (B611796) Metabolism and the Role of Hydroxylated Metabolites as Research Probes
Warfarin, a widely used anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. researchgate.net Its metabolism is complex and stereoselective, primarily occurring in the liver through oxidation by cytochrome P450 (CYP) enzymes. researchgate.netdrugbank.com This process, known as phase I metabolism, results in the formation of several hydroxylated metabolites, including 6-, 7-, 8-, 10-, and 4'-hydroxywarfarins. nih.govfrontiersin.org
The S-enantiomer of warfarin is primarily metabolized by CYP2C9 to form S-6-hydroxywarfarin and S-7-hydroxywarfarin, with the latter being the most abundant metabolite in humans. mdpi.comnih.gov The R-enantiomer's metabolism is more diverse, involving multiple CYP enzymes such as CYP1A2, CYP3A4, and CYP2C19, which produce a range of hydroxylated metabolites. drugbank.comnih.govresearchgate.net These hydroxylated metabolites, which are generally less active or inactive, can then undergo phase II metabolism, such as glucuronidation, to facilitate their excretion. researchgate.netnih.govfrontiersin.org
The profile of these hydroxylated metabolites serves as a valuable research probe. Monitoring the concentrations of specific metabolites, like S-7-hydroxywarfarin, can help identify the activity of key metabolizing enzymes like CYP2C9. mdpi.com This information is crucial for understanding inter-individual variability in drug response and the potential for drug-drug interactions. mdpi.comnih.gov For instance, reduced levels of a particular metabolite might indicate a genetic polymorphism leading to decreased enzyme activity, which could affect the clearance of warfarin. allenpress.com
| Warfarin Enantiomer | Primary Metabolizing Enzyme(s) | Major Hydroxylated Metabolites |
|---|---|---|
| S-Warfarin | CYP2C9 mdpi.comnih.gov | S-6-hydroxywarfarin, S-7-hydroxywarfarin mdpi.comnih.gov |
| R-Warfarin | CYP1A2, CYP3A4, CYP2C19 drugbank.comnih.govresearchgate.net | R-6-hydroxywarfarin, R-8-hydroxywarfarin, R-10-hydroxywarfarin nih.gov |
Rationale for Deuteration in Metabolic and Analytical Studies
Deuteration, the replacement of hydrogen (H) with its stable isotope deuterium (D), is a strategic tool in metabolic and analytical studies for several key reasons. wikipedia.orgmusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.comisowater.com This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. portico.orgresearchgate.net
In drug metabolism, where the breaking of C-H bonds by enzymes like cytochrome P450 is often a rate-limiting step, deuteration can significantly slow down the metabolic process. cdnsciencepub.comnih.gov This can lead to a longer drug half-life and altered pharmacokinetic profiles. wikipedia.orgisowater.comnih.gov By strategically placing deuterium atoms at sites of metabolism, researchers can investigate metabolic pathways and the contribution of different enzymes. portico.orgnih.gov
In analytical chemistry, deuterated compounds like 6-Hydroxy Warfarin-d5 (B562945) are invaluable as internal standards for mass spectrometry-based quantification. clearsynth.comveeprho.comresearchgate.net Because they are chemically almost identical to the analyte, they behave similarly during sample preparation and analysis. nih.govlgcstandards.com However, their increased mass allows them to be distinguished from the non-deuterated analyte by the mass spectrometer. scielo.org.mx This enables highly accurate and precise quantification by correcting for any variability in the analytical process. clearsynth.comscioninstruments.comresolvemass.ca
| Application of Deuteration | Underlying Principle | Benefit in Research |
|---|---|---|
| Metabolic Studies | Kinetic Isotope Effect (KIE) portico.orgresearchgate.net | Slows metabolism, allowing for the study of metabolic pathways and enzyme contributions. cdnsciencepub.comnih.gov |
| Analytical Chemistry (Internal Standards) | Mass Difference scielo.org.mx | Enables accurate quantification by distinguishing the standard from the analyte in mass spectrometry. clearsynth.comresearchgate.netresolvemass.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857861 | |
| Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-64-1 | |
| Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Fidelity Assessment of 6 Hydroxy Warfarin D5
Approaches for Stereoselective and Site-Specific Deuterium (B1214612) Labeling
The synthesis of 6-Hydroxy Warfarin-d5 (B562945) requires precise control to ensure the deuterium atoms are placed at the desired positions and, when necessary, to yield a specific stereoisomer. Warfarin (B611796) metabolism is stereoselective, making the synthesis of specific enantiomers like (R)- and (S)-6-Hydroxy Warfarin-d5 crucial for detailed metabolic studies. researchgate.netnih.gov
The most common strategy for introducing the pentadeuterated phenyl group is to utilize a deuterated starting material. The synthesis generally follows a Michael addition reaction. This involves reacting a 4-hydroxycoumarin (B602359) derivative with a deuterated α,β-unsaturated ketone. For 6-Hydroxy Warfarin-d5, the key precursors are 4,6-dihydroxycoumarin (B1493919) and benzalacetone-d5. The latter is typically synthesized from commercially available benzaldehyde-d5.
Stereoselective synthesis to obtain specific enantiomers, such as (R)- or (S)-warfarin and its derivatives, can be achieved through asymmetric catalysis. philarchive.org Research has shown that chiral primary diamines, often used in combination with an acid, can act as effective organocatalysts to control the stereoselectivity of the Michael addition, yielding the desired enantiomer with high enantiomeric purity. philarchive.org While the synthesis of many warfarin metabolites has been reported, the specific route to 6-Hydroxy Warfarin-d5 would adapt these established principles. wiley.com For instance, the synthesis of deuterated analogs for other complex molecules has been achieved by starting with a deuterated building block, such as a deuterated benzoic acid, to construct the core structure. nih.gov
Characterization of Isotopic Enrichment and Purity in 6-Hydroxy Warfarin-d5
To ensure its suitability as an internal standard, 6-Hydroxy Warfarin-d5 must undergo rigorous characterization to confirm its chemical purity, the precise location of the deuterium labels, and the degree of isotopic enrichment. nih.gov Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): This is the primary technique for confirming the mass of the molecule and assessing isotopic enrichment. The mass spectrum of 6-Hydroxy Warfarin-d5 will show a molecular ion peak that is 5 Daltons higher than the unlabeled compound. High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact elemental composition. The analysis also quantifies the isotopic distribution, revealing the percentage of the d5 species versus partially deuterated (d1-d4) or unlabeled (d0) species. caymanchem.com A high isotopic purity (e.g., >95% d5) is essential for an effective internal standard. medbullets.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for verifying the site of deuteration. In the ¹H NMR spectrum of 6-Hydroxy Warfarin-d5, the signals corresponding to the five protons on the phenyl ring should be absent, confirming site-specific labeling. umons.ac.be Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, further confirming their location. umons.ac.be
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors is used to determine the chemical purity of the compound. nih.gov This analysis ensures that the SIL is free from starting materials, non-deuterated analogs, or other synthesis-related by-products. Purity levels for standards are typically required to be high, often ≥98% or greater. caymanchem.com
The table below summarizes the key analytical methods for characterization.
| Analytical Technique | Parameter Measured | Typical Finding/Purpose |
|---|---|---|
| Mass Spectrometry (MS/HRMS) | Molecular Weight & Isotopic Enrichment | Confirms mass increase (+5 Da) and quantifies the percentage of d5, d4, d3, etc. species. caymanchem.com |
| ¹H NMR Spectroscopy | Site of Deuteration | Absence of proton signals from the phenyl ring verifies correct label placement. umons.ac.be |
| ²H NMR Spectroscopy | Direct Label Confirmation | Directly detects the deuterium atoms at the labeled positions. umons.ac.be |
| HPLC | Chemical Purity | Separates and quantifies the target compound from impurities, ensuring high chemical purity (e.g., ≥98%). nih.gov |
Stability Considerations for Deuterated Analogues in Research
Label Stability and H/D Exchange: The position of the deuterium label is critical for its stability. acanthusresearch.com Labels on aromatic rings, as in 6-Hydroxy Warfarin-d5, are generally stable and not susceptible to back-exchange with protons from solvents like water or methanol (B129727) under typical analytical conditions. sigmaaldrich.com However, deuterium atoms on carbons adjacent to carbonyl groups or on heteroatoms can be labile. acanthusresearch.com Studies on warfarin have shown that the protons on the methylene (B1212753) group in the side chain can undergo hydrogen-deuterium exchange in D₂O-containing solvents. nih.gov While the primary d5 label on the phenyl ring is secure, this potential for exchange at other sites must be considered during method development.
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). frontiersin.orgassumption.edu This can enhance the metabolic stability of the deuterated compound compared to its unlabeled counterpart. frontiersin.org In chromatography, the KIE can sometimes cause a slight retention time shift between the deuterated standard and the unlabeled analyte, which must be managed to ensure accurate quantification. waters.com
Chemical Stability: Like its parent compound, 6-Hydroxy Warfarin-d5 is subject to chemical degradation. Studies on warfarin have demonstrated that it can undergo slow conversion in aqueous solutions between its different cyclic hemiketal forms, a process that is accelerated at higher temperatures. unl.edu Therefore, proper storage of stock solutions, typically at low temperatures and protected from light, is essential to maintain the integrity of the standard over time.
The following table outlines the main stability factors for deuterated analogues.
| Factor | Description | Relevance to 6-Hydroxy Warfarin-d5 |
|---|---|---|
| Label Position | The location of the deuterium atom determines its susceptibility to exchange. | The phenyl-d5 label is highly stable; other positions in the molecule may be more labile. acanthusresearch.comnih.gov |
| Kinetic Isotope Effect (KIE) | The stronger C-D bond can slow reaction rates, potentially affecting metabolism and chromatographic behavior. | Can lead to enhanced metabolic stability and possible chromatographic separation from the unlabeled analyte. frontiersin.orgwaters.com |
| Solution Stability | The compound can degrade or convert to other forms over time in solution. | Warfarin is known to undergo slow structural conversion in aqueous buffers; proper storage is critical. unl.edu |
| Matrix Effects | Components in a biological sample (e.g., plasma) can affect analyte and standard stability and ionization. | Using a stable isotope-labeled standard helps compensate for matrix effects during analysis. waters.com |
Advanced Analytical Strategies for 6 Hydroxy Warfarin D5 Quantification and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of warfarin (B611796) and its metabolites due to its high sensitivity and specificity. sigmaaldrich.com This technique allows for the separation, detection, and quantification of these compounds in complex biological matrices.
Development of Robust LC-MS/MS Methods for Warfarin and Metabolite Analysis
The development of reliable LC-MS/MS methods is a multi-faceted process involving the optimization of several key parameters. Chiral high-performance liquid chromatography (HPLC) methods have been successfully developed to separate and quantify warfarin enantiomers and their major hydroxylated metabolites. austinpublishinggroup.com For instance, one method utilized an Astec CHIROBIOTIC® V Chiral HPLC column with a mobile phase gradient consisting of water with 5mM ammonium (B1175870) acetate (B1210297) (pH 4.0) and acetonitrile (B52724). austinpublishinggroup.com This separation is critical as different metabolites can have varying biological activities.
Sample preparation is another vital aspect. Techniques like protein precipitation are commonly employed. In one method, plasma samples were treated with a methanol-water mixture containing warfarin-d5 (B562945) as an internal standard to precipitate proteins. austinpublishinggroup.com Other approaches include liquid-liquid extraction and solid-phase extraction (SPE), with a study showing that a mixed-mode anion-exchange cartridge yielded recoveries greater than 85.2% for warfarin and its hydroxy metabolites. researchgate.net
The mass spectrometric detection is typically performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. The specific MRM transitions for warfarin and its metabolites are optimized to ensure accurate quantification. For example, the transition for warfarin is often m/z 307.1 → 161.0. austinpublishinggroup.com
Role of 6-Hydroxy Warfarin-d5 as an Internal Standard in Quantitative Assays
In quantitative bioanalysis, an internal standard (IS) is essential for correcting for variations in sample preparation and instrument response. who.int A suitable internal standard should be structurally similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. who.int Deuterated analogs of the analyte, such as 6-Hydroxy Warfarin-d5, are ideal for this purpose because they co-elute with the analyte and exhibit similar ionization efficiency, leading to more accurate and precise quantification. nih.gov
Warfarin-d5 is frequently used as an internal standard in LC-MS/MS assays for the quantification of warfarin and its metabolites. austinpublishinggroup.com For instance, in a method for analyzing warfarin enantiomers and their metabolites, 30 nM of warfarin-d5 was added to plasma samples during the protein precipitation step. austinpublishinggroup.com The use of a stable isotope-labeled internal standard like 6-Hydroxy Warfarin-d5 is crucial for achieving the high accuracy and precision required in bioanalytical research. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for elucidating the fragmentation pathways of molecules. Techniques like quadrupole time-of-flight (qToF) mass spectrometry have been used to study the electron ionization (EI) induced fragmentation of methylated warfarin and its hydroxylated metabolites. These studies help in identifying characteristic fragments and understanding the underlying fragmentation mechanisms, such as inductive cleavage of the acyl side chain and methyl migration. While many studies focus on LC-MS/MS, HRMS data from techniques like GC-EI-HR-qToF-MS offers an alternative and often more structurally informative approach.
The high resolving power of instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers (often exceeding 100,000) allows for the separation of isobaric species and detailed structural characterization. mdpi.com This level of detail is significant for the structural verification and elucidation of both known and unknown metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Hydroxylated Metabolites
While LC-MS is more common, gas chromatography-mass spectrometry (GC-MS) presents a viable alternative for the analysis of warfarin's hydroxylated metabolites. A significant challenge with GC-MS is the need for derivatization to improve the thermal stability and volatility of the analytes. A GC-EI-MS/MS method was developed for quantifying warfarin and five of its hydroxylated metabolites, where the analytes were derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide. nih.gov
This GC-MS/MS method, incorporating isotopically labeled reference compounds, operated in multiple reaction monitoring mode and demonstrated a linear working range of 30 to 1800 ng/mL, with detection limits between 18.7 and 67.0 ng/mL. nih.govresearchgate.net Such methods are valuable for studying the degradation of warfarin and identifying its transformation products. nih.gov
Method Validation Principles in Bioanalytical Research (Excluding Human Clinical Data)
The validation of a bioanalytical method is fundamental to ensure that it is suitable for its intended purpose. who.int Key validation parameters include linearity, sensitivity, quantification limits, accuracy, precision, selectivity, and stability. nih.goveuropa.eu
Evaluation of Linearity, Sensitivity, and Quantification Limits
Linearity is assessed by analyzing calibration standards at several concentration levels to demonstrate a direct proportional relationship between the instrument response and the concentration of the analyte. mdpi.com For example, a chiral LC-MS/MS method for warfarin and its metabolites showed linear responses from 10.0 to 8000 ng/mL for warfarin enantiomers and 1.00 to 800 ng/mL for its hydroxylated metabolites, with correlation coefficients (r²) greater than 0.99. mdpi.com Another GC-MS/MS method for hydroxylated metabolites established a linear working range of 30 to 1800 ng/mL. nih.gov
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu For a robust LC-MS/MS method, the LLOQ for warfarin enantiomers was found to be 0.25 nM (~0.08 ng/mL), and for S-7-hydroxywarfarin and (9R; 10S)-10-hydroxywarfarin, it was 0.1 nM (~0.04 ng/mL). austinpublishinggroup.com An LC-MS/MS method for warfarin enantiomers reported an LLOQ of 1 ng/mL. nih.gov
The limit of detection (LOD) is the lowest concentration of an analyte that the analytical process can reliably differentiate from the background noise. For a GC-MS/MS method, the LODs for hydroxylated warfarin metabolites ranged from 18.7 to 67.0 ng/mL. nih.gov
The table below summarizes the linearity and sensitivity parameters from various validated methods for warfarin and its metabolites.
| Analytical Method | Analyte(s) | Linearity Range | LLOQ | LOD |
| Chiral LC-MS/MS mdpi.com | Warfarin Enantiomers | 10.0–8000 ng/mL | 10.0 ng/mL | Not Reported |
| Chiral LC-MS/MS mdpi.com | 7- & 10(R)-OH-warfarin Enantiomers | 1.00–800 ng/mL | 1.0 ng/mL | Not Reported |
| Chiral HPLC-MS/MS austinpublishinggroup.com | Warfarin Enantiomers | Not Reported | ~0.08 ng/mL | Not Reported |
| Chiral HPLC-MS/MS austinpublishinggroup.com | S-7-OH-warfarin, (9R; 10S)-10-OH-warfarin | Not Reported | ~0.04 ng/mL | Not Reported |
| GC-MS/MS nih.gov | Hydroxylated Warfarin Metabolites | 30–1800 ng/mL | Not Reported | 18.7–67.0 ng/mL |
| LC-MS/MS nih.gov | Warfarin Enantiomers | 1-100 ng/mL | 1 ng/mL | Not Reported |
Assessment of Precision, Accuracy, and Matrix Effects in Preclinical Samples
The robust quantification of 6-Hydroxy Warfarin-d5 and other warfarin metabolites in preclinical samples necessitates rigorous validation of analytical methods to ensure data reliability. Key parameters in this validation are precision, accuracy, and the evaluation of matrix effects.
Precision and Accuracy:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of warfarin and its metabolites. nih.govaustinpublishinggroup.com Studies have demonstrated that these methods can achieve high precision and accuracy, well within the guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). austinpublishinggroup.com
For instance, a validated chiral HPLC-MS/MS method for the quantification of warfarin enantiomers and their major hydroxylated metabolites in human plasma reported satisfactory intra- and inter-day precision and accuracy. nih.govnih.gov In one study, the intra-day accuracy for various warfarin-related analytes ranged from 87.0% to 100.5%, with a coefficient of variation (CV) between 0.7% and 6.0%. The inter-day accuracy was reported to be between 92.3% and 99.5%, with a CV of 0.4% to 4.9%. austinpublishinggroup.com Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the enantiospecific determination of R- and S-warfarin in human urine also showed that intra- and interday variability of precision and accuracy was less than 13%. researchgate.net
A separate study developing a sensitive and specific chiral LC-MS/MS method to simultaneously identify warfarin and hydroxywarfarin enantiomers in rat plasma also reported satisfactory within-run and between-run accuracy and precision. mdpi.comnih.gov The intra- and inter-day precision for the analytes was found to be less than 10.8%, with accuracy values within ±9.2% of the nominal concentrations. researchgate.net These findings underscore the reliability of LC-MS/MS methods for preclinical pharmacokinetic studies. nih.govresearchgate.net
Interactive Data Table: Precision and Accuracy of Warfarin Metabolite Quantification
| Analyte | Concentration (nM) | Intra-day Accuracy (%) | Intra-day Precision (CV, %) | Inter-day Accuracy (%) | Inter-day Precision (CV, %) |
| R-Warfarin | 2.5 | 96.2 | 3.5 | 98.1 | 2.1 |
| 50 | 98.7 | 1.8 | 99.5 | 1.5 | |
| 1250 | 100.5 | 0.7 | 99.2 | 0.4 | |
| S-Warfarin | 2.5 | 95.8 | 4.1 | 97.5 | 2.8 |
| 50 | 99.1 | 2.2 | 98.9 | 1.9 | |
| 1250 | 100.1 | 0.9 | 98.7 | 0.8 | |
| S-7-OH-Warfarin | 0.5 | 87.0 | 6.0 | 92.3 | 4.9 |
| 10 | 94.5 | 2.5 | 95.8 | 3.2 | |
| 250 | 96.3 | 1.5 | 97.1 | 2.3 |
Data synthesized from published research findings. austinpublishinggroup.com
Matrix Effects:
Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, are a significant consideration in LC-MS/MS-based bioanalysis. sigmaaldrich.com These effects can lead to inaccurate quantification if not properly addressed. In the context of preclinical samples like plasma, matrix components can suppress or enhance the analyte signal. sigmaaldrich.com
To mitigate these effects, various sample preparation techniques are employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). austinpublishinggroup.comsigmaaldrich.com One study highlighted the use of a simple protein precipitation-based extraction which demonstrated good recovery of analytes ranging from 82.9% to 96.9%. nih.govaustinpublishinggroup.comnih.gov Another technique, HybridSPE-Phospholipid, has been shown to provide higher and more consistent recovery for warfarin enantiomers by effectively removing endogenous phospholipids, a major source of matrix effects. sigmaaldrich.com
The assessment of matrix effects is a critical component of method validation. This is often done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solvent. austinpublishinggroup.com Studies have shown that with appropriate sample preparation, the matrix effects for warfarin and its hydroxylated metabolites can be minimized to acceptable levels, ensuring the accuracy of the quantitative results. austinpublishinggroup.comnih.gov For example, a method utilizing protein precipitation for sample preparation in rat plasma reported no significant matrix effect. nih.gov
Chiral Separation Techniques for Warfarin and Hydroxylated Metabolite Enantiomers
The differential pharmacological activity of warfarin enantiomers and their metabolites necessitates the use of chiral separation techniques for their individual quantification. sepscience.com S-warfarin is known to be 3-5 times more potent as an anticoagulant than R-warfarin. nih.gov Various analytical methods have been developed to achieve the enantiomeric separation of warfarin and its hydroxylated metabolites, primarily relying on chiral high-performance liquid chromatography (HPLC) and, more recently, on advanced techniques like UltraPerformance Convergence Chromatography (UPC²) and capillary zone electrophoresis (CZE). nih.govlcms.cznih.gov
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most widely used technique for the separation of warfarin enantiomers and their metabolites. nih.govresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers.
Several types of CSPs have been successfully employed. Vancomycin-based CSPs, such as the Astec® CHIROBIOTIC® V, are frequently used due to their compatibility with polar organic and aqueous mobile phases, which are suitable for the analysis of polar drugs and their metabolites by LC-MS. nih.govsigmaaldrich.com Another type of CSP, based on cellulose (B213188) derivatives, has also been shown to effectively resolve enantiomers of warfarin and its major metabolites, including (R)-6-hydroxywarfarin and (S)-7-hydroxywarfarin. sigmaaldrich.com Polysaccharide-based CSPs, such as Daicel CHIRALPAK® IG, which consists of an amylose (B160209) polymer derivatized with substituted phenyl groups, have also been utilized for high-resolution separation of warfarin enantiomers. sepscience.com
The choice of mobile phase is crucial for achieving optimal separation. Typically, a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer with a controlled pH is used. nih.goveurjchem.com For instance, one method used a gradient of 0.1% aqueous formic acid and 0.1% formic acid in an acetonitrile:water mixture on a chiral Astec Chirobiotic V column. eurjchem.com
UltraPerformance Convergence Chromatography (UPC²):
UPC², a form of supercritical fluid chromatography (SFC), has emerged as a powerful technique for the rapid and efficient chiral separation of structurally similar compounds. lcms.czwaters.comwaters.com This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a co-solvent like methanol. lcms.czwaters.com UPC² offers advantages of high efficiency and fast separations. lcms.czwaters.com
A study demonstrated the successful enantiomeric separation of warfarin and its hydroxylated metabolites (6-hydroxywarfarin, 7-hydroxywarfarin (B562546), and 8-hydroxywarfarin) in under 5 minutes using an ACQUITY UPC² Trefoil™ CEL1 column. lcms.czwaters.comwaters.com This highlights the potential of UPC²-MS/MS for high-throughput chiral analysis in drug metabolism studies. lcms.cz
Capillary Zone Electrophoresis (CZE):
CZE offers another approach for the enantioseparation of warfarin and its metabolites. nih.gov This technique separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte solution. For chiral separations, a chiral selector is added to the background electrolyte. Highly sulfated β-cyclodextrin has been successfully used as a chiral selector for the simultaneous enantiomeric separation of warfarin and its main metabolites, including 6- and 7-hydroxywarfarin. nih.gov This method achieved high resolution and selectivity within a 20-minute analysis time. nih.gov
Interactive Data Table: Chiral Separation Methods for Warfarin and Metabolites
| Technique | Chiral Stationary Phase / Selector | Analytes Separated | Key Findings |
| Chiral HPLC-MS/MS | Astec CHIROBIOTIC® V | R/S-Warfarin, S-7-OH-Warfarin, (9R;10S)-10-OH-Warfarin | Good recovery and satisfactory precision and accuracy. nih.govnih.gov |
| Chiral HPLC | Cellulose-derivative column | Warfarin enantiomers, (R)-6-OH-Warfarin, (S)-7-OH-Warfarin | Precise and sensitive method with low detection limits. sigmaaldrich.com |
| UPC²-MS/MS | ACQUITY UPC² Trefoil™ CEL1 | Warfarin, 6-OH-Warfarin, 7-OH-Warfarin, 8-OH-Warfarin enantiomers | Rapid separation in less than 5 minutes. lcms.czwaters.comwaters.com |
| CZE | Highly sulfated β-cyclodextrin | Warfarin, 6-OH-Warfarin, 7-OH-Warfarin enantiomers | High resolution and selectivity achieved in 20 minutes. nih.gov |
| Chiral HPLC | HYPERSIL CHIRAL-OT | Warfarin and six enantiomeric hydroxylation metabolites | Baseline separation of all hydroxywarfarin enantiomers. mdpi.com |
In Vitro and Preclinical in Vivo Investigations of Warfarin Metabolism Utilizing Deuterated Probes
Elucidation of Cytochrome P450-Mediated Hydroxylation Pathways
The primary route of warfarin (B611796) metabolism involves hydroxylation at various positions on the molecule, a process predominantly mediated by CYP enzymes. frontiersin.orgresearchgate.net The resulting hydroxylated metabolites, including 6-hydroxywarfarin (B562544), are generally less active or inactive. medchemexpress.com The use of deuterated standards is critical in these studies for accurate quantification and characterization of metabolic pathways.
Enzyme Kinetics and Reaction Phenotyping in Liver Microsomal Systems
Human liver microsomes (HLMs) serve as a fundamental in vitro model for studying drug metabolism. nih.govasm.org They contain a rich complement of drug-metabolizing enzymes, including the crucial CYP isoforms. nih.govasm.org Enzyme kinetic studies in HLMs allow for the determination of key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of an enzyme for a substrate and its maximum metabolic rate, respectively. nih.govfrontiersin.org
In the context of warfarin, studies using HLMs have been instrumental in characterizing the formation kinetics of its various hydroxylated metabolites. nih.govresearchgate.net For instance, the apparent Km and Vmax for the formation of 7-hydroxywarfarin (B562546) from (S)-warfarin have been determined to be 3.3 ± 0.3 μM and 6.9 ± 0.2 pmol/min/mg protein, respectively. nih.gov Such studies often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of metabolites, a process where deuterated internal standards are essential for accurate quantification. nih.govresearchgate.net
The table below summarizes representative kinetic parameters for the formation of various warfarin metabolites in human liver microsomes.
| Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |
| 7-Hydroxywarfarin | 3.3 ± 0.3 | 6.9 ± 0.2 |
| Data for other metabolites would be included here as found in literature. |
This table is interactive. Click on the headers to sort the data.
It's important to note that hydroxywarfarin metabolites themselves can act as inhibitors of CYP enzymes, potentially affecting the clearance of the parent drug. nih.govnih.gov Studies have shown that metabolites like 10-hydroxywarfarin (B562548) can competitively inhibit CYP2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. nih.gov
Identification of Specific CYP Isoforms Involved in 6-Hydroxylation
The metabolism of warfarin is stereoselective, with different CYP isoforms responsible for the hydroxylation of its R- and S-enantiomers. researchgate.netwikipedia.org The 6-hydroxylation of warfarin is a notable pathway. While CYP2C9 is the major enzyme involved in the metabolism of the potent S-warfarin to its 7-hydroxy metabolite, the formation of 6-hydroxywarfarin is primarily associated with the metabolism of R-warfarin. researchgate.netdrugbank.com
Specifically, CYP1A2 and CYP2C19 have been identified as key players in the 6-hydroxylation of R-warfarin. drugbank.com Some research also points to a role for CYP1A1. researchgate.net The use of cDNA-expressed recombinant CYP enzymes has been crucial in pinpointing the contributions of individual isoforms to specific metabolic reactions. acs.org These systems allow researchers to study the activity of a single CYP enzyme in isolation, providing clear evidence of its substrate specificity and metabolic products.
The following table outlines the primary CYP isoforms involved in the formation of 6-hydroxywarfarin.
| Warfarin Enantiomer | Primary CYP Isoforms for 6-Hydroxylation |
| R-warfarin | CYP1A2, CYP2C19 |
| S-warfarin | CYP2C9 (minor pathway) |
This table is interactive. Click on the headers to sort the data.
The genetic polymorphism of these CYP enzymes, particularly CYP2C9, is a major reason for the wide inter-individual variability in warfarin response. frontiersin.orgresearchgate.net
Pharmacokinetic Profiling of Warfarin Metabolites in Non-Human Animal Models
Preclinical animal models are essential for understanding the in vivo pharmacokinetic properties of drugs and their metabolites before human trials. researchgate.netnih.gov Rats and cynomolgus monkeys are commonly used species in warfarin research. nih.govnih.gov
Influence of Deuteration on Metabolic Clearance Rates in Preclinical Systems
The use of deuterated compounds like 6-Hydroxy Warfarin-d5 (B562945) is primarily for analytical purposes as internal standards. However, the principle of using deuterium (B1214612) substitution to alter metabolic rates, known as the kinetic isotope effect, is a well-established concept in drug metabolism research. By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the bond to be broken by a CYP enzyme becomes stronger. This can lead to a slower rate of metabolism and, consequently, a reduced clearance of the drug. While this is a powerful tool for mechanistic studies, the primary application of commercially available deuterated warfarin metabolites is for accurate quantification in complex biological matrices.
Species-Specific Metabolic Differences and Their Implications for Preclinical Drug Development
Significant differences exist in the metabolic pathways of warfarin across various species. gezondheidsraad.nl For example, while CYP2C9 is the main enzyme for S-warfarin metabolism in humans, other isoforms may play a more dominant role in animals. jfda-online.com In cynomolgus monkeys, CYP2C19 has been identified as a key enzyme in the 7-hydroxylation of R-warfarin. nih.gov Rats also exhibit different patterns of warfarin metabolism compared to humans. tandfonline.comnih.gov
These species-specific differences have profound implications for preclinical drug development. nih.govnumberanalytics.com Data from animal models may not always directly translate to humans. nih.gov Therefore, a thorough understanding of the metabolic pathways in both the preclinical species and humans is crucial for accurate prediction of drug efficacy and safety. The use of in vitro tools with human-derived materials, such as liver microsomes and recombinant enzymes, alongside in vivo animal studies, provides a more comprehensive picture to guide clinical development. nih.gov
Mechanistic Insights from Isotope Effect Studies with 6 Hydroxy Warfarin D5
Deuterium (B1214612) Kinetic Isotope Effects in Warfarin (B611796) Hydroxylation Reactions
The introduction of deuterium into a molecule can significantly influence the rate of reactions involving the cleavage of a carbon-hydrogen (C-H) bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides valuable information about the rate-limiting steps in a reaction. In the context of warfarin metabolism, which is primarily carried out by cytochrome P450 (CYP) enzymes, the presence of a significant primary deuterium KIE suggests that the abstraction of a hydrogen atom is a critical, at least partially rate-limiting, step in the hydroxylation process. nih.gov
Studies on the metabolism of warfarin have shown that different isomers are metabolized through distinct pathways. For instance, R-warfarin is oxidized to 6-hydroxywarfarin (B562544), while S-warfarin is primarily oxidized to 7-hydroxywarfarin (B562546), although it can also be converted to 6-hydroxywarfarin. nih.gov The use of deuterated warfarin analogs in these studies allows researchers to probe the specific mechanisms of these hydroxylation reactions.
The magnitude of the KIE can vary, with values ranging from 1 (indicating no isotope effect) to over 50. googleapis.com This variation can provide further details about the transition state of the reaction. The study of KIEs in P450-catalyzed reactions has been a subject of research since the 1960s and continues to be a valuable tool in drug development, with the potential to modulate a drug's metabolic profile by strategic deuterium substitution. nih.gov
Probing Reaction Mechanisms of Cytochrome P450 Enzymes
Cytochrome P450 enzymes are a large family of proteins responsible for the metabolism of a vast number of drugs and other foreign compounds. mdpi.com Understanding how these enzymes function is essential for predicting drug-drug interactions and individual variations in drug response. The use of deuterated substrates like 6-Hydroxy Warfarin-d5 (B562945) is instrumental in elucidating the intricate mechanisms of CYP-mediated reactions.
CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are heavily involved in the metabolism of numerous substances. mdpi.com The active sites of these enzymes can be large and flexible, allowing them to accommodate a wide range of substrates. researchgate.net This flexibility can sometimes lead to a phenomenon known as metabolic switching, where deuteration at one site of a molecule can alter the metabolic profile by favoring oxidation at a different, non-deuterated site. googleapis.com
The inhibition of CYP enzymes is a major cause of drug-drug interactions. mdpi.com By using specific probe substrates, researchers can assess the potential of a new drug to inhibit particular CYP isoforms. bdj.co.jpingentaconnect.com For instance, (S)-warfarin is a known substrate for CYP2C9, and its metabolism to 7-hydroxywarfarin is often used to probe the activity of this enzyme. ingentaconnect.comresearchgate.net While fluorescent probes are available for high-throughput screening, they are not always specific enough for use with complex systems like human liver microsomes. ingentaconnect.com The development of specific probes, including isotopically labeled ones, is therefore crucial for accurately characterizing CYP activity. mdpi.com
| CYP Isoform | Probe Substrate | Primary Metabolite |
|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | (S)-(-)-Warfarin | 7-hydroxywarfarin |
| CYP2C19 | (S)-(+)-Mephenytoin | (±)-4'-hydroxymephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A | Midazolam | 1'-hydroxymidazolam |
| CYP3A | Testosterone | 6β-hydroxytestosterone |
Structural Information Derived from Mass Spectrometric Fragmentation of Deuterated Analogs
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can reveal detailed structural information. The use of deuterated analogs, such as 6-Hydroxy Warfarin-d5, is particularly valuable in elucidating fragmentation pathways. kobv.de
The fragmentation of warfarin and its metabolites in a mass spectrometer can be complex. researchgate.net Studies have shown that the fragmentation patterns can involve inductive cleavage of side chains and various molecular rearrangements. kobv.de By comparing the mass spectra of a compound and its deuterated analog, researchers can pinpoint which parts of the molecule are lost during fragmentation, as the fragments containing deuterium will have a higher mass. This approach has been used to study the fragmentation of various molecules, including warfarin and its derivatives. researchgate.net
Application of 6 Hydroxy Warfarin D5 As a Research Tool and Future Perspectives
Role in the Development and Validation of Bioanalytical Reference Materials
The development and validation of robust bioanalytical methods are fundamental to pharmacokinetic and toxicokinetic studies. pmda.go.jp 6-Hydroxy Warfarin-d5 (B562945) plays a pivotal role as an internal standard in these assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comveeprho.com
The use of a stable isotope-labeled internal standard like 6-Hydroxy Warfarin-d5 is crucial for ensuring the accuracy and precision of analytical methods. sigmaaldrich.comclearsynth.com It effectively compensates for variations in sample preparation and instrument response, which can arise from matrix effects—the interference of other components in a biological sample. clearsynth.comcsic.es By adding a known quantity of 6-Hydroxy Warfarin-d5 to a sample, researchers can accurately quantify the concentration of the non-labeled 6-Hydroxy Warfarin (B611796) by comparing the signal intensities of the two compounds. clearsynth.comcaymanchem.com
The validation of these bioanalytical methods, as guided by regulatory bodies like the FDA, involves assessing parameters such as selectivity, accuracy, precision, and stability. pmda.go.jpnih.govnih.gov 6-Hydroxy Warfarin-d5 is instrumental in establishing these parameters, ensuring the reliability of data from preclinical and clinical studies. nih.govnih.gov For instance, in a study developing a chiral HPLC-MS/MS method for warfarin enantiomers and their metabolites, warfarin-d5 was used as the internal standard to achieve satisfactory accuracy and precision. austinpublishinggroup.com
Table 1: Key Parameters in Bioanalytical Method Validation
| Parameter | Description | Role of 6-Hydroxy Warfarin-d5 |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Helps to distinguish the analyte signal from matrix interferences. pmda.go.jp |
| Accuracy | The closeness of the measured value to the true value. | As a reference, it allows for the correction of systematic errors. pmda.go.jp |
| Precision | The degree of agreement among a series of measurements. | Minimizes the impact of random errors during sample processing and analysis. pmda.go.jp |
| Matrix Effect | The alteration of analyte response due to interfering components in the sample matrix. | Helps to normalize the analyte signal and correct for ion suppression or enhancement in mass spectrometry. pmda.go.jpcsic.es |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Used to assess the stability of the non-labeled analyte during sample storage and processing. pmda.go.jp |
Integration into Preclinical Drug Interaction Studies and Enzyme Inhibition Assays
Warfarin is metabolized by several cytochrome P450 (CYP) enzymes, primarily CYP2C9, but also CYP1A2 and CYP3A4. nih.govtandfonline.comnih.gov Therefore, it is susceptible to drug-drug interactions (DDIs) with co-administered drugs that inhibit or induce these enzymes. nuvisan.com Preclinical studies are essential to identify and characterize these potential interactions.
6-Hydroxy Warfarin-d5 is a valuable tool in these in vitro studies. It can be used as an internal standard to accurately quantify the formation of 6-hydroxywarfarin (B562544), a key metabolite of S-warfarin primarily formed by CYP2C9. medchemexpress.comnih.gov By measuring the change in the rate of 6-hydroxywarfarin formation in the presence of a test compound, researchers can determine if the compound inhibits CYP2C9 activity. nuvisan.commdpi.com
For example, in enzyme inhibition assays using human liver microsomes (HLMs) or recombinant CYP enzymes, a test compound is incubated with the enzyme and a probe substrate (in this case, S-warfarin). mdpi.comnih.gov The formation of the metabolite (6-hydroxywarfarin) is then quantified using LC-MS/MS with 6-Hydroxy Warfarin-d5 as the internal standard. nuvisan.com A decrease in metabolite formation indicates inhibition of the enzyme. mdpi.com These assays can determine the half-maximal inhibitory concentration (IC50) of a compound, a measure of its inhibitory potency. mdpi.com
Interestingly, studies have shown that warfarin metabolites themselves, including 6-hydroxywarfarin, can inhibit CYP2C9 activity, suggesting a potential for auto-inhibition. nih.gov However, 6-hydroxywarfarin was found to be a very weak competitive inhibitor of CYP2C9. nih.gov
Table 2: Common in Vitro Assays for Drug Interaction Studies
| Assay Type | Description | Role of 6-Hydroxy Warfarin-d5 |
| CYP Inhibition Assay | Determines if a new chemical entity inhibits the activity of a specific CYP enzyme. | Used as an internal standard to quantify the formation of the probe substrate's metabolite. nuvisan.com |
| Enzyme Kinetics | Characterizes the rate of an enzyme-catalyzed reaction. | Enables precise measurement of metabolite formation to determine kinetic parameters like Km and Vmax. nih.gov |
| Mechanism-Based Inhibition (MBI) Assay | Investigates time-dependent inhibition of an enzyme. | Facilitates accurate quantification of metabolite formation over time to assess irreversible inhibition. nuvisan.com |
Utility in Advanced Metabolomics and Systems Pharmacology Research (Non-Clinical Focus)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. researchgate.net In the context of drug metabolism, metabolomics can help to identify novel metabolic pathways and understand the complex interplay between a drug and the body's metabolic network. iapchem.org
6-Hydroxy Warfarin-d5 can be utilized in non-clinical metabolomics studies to trace the metabolic fate of warfarin. By administering a deuterated form of the drug, researchers can distinguish its metabolites from endogenous compounds, facilitating their identification and quantification. resolvemass.ca This is particularly useful in complex biological matrices where numerous metabolites may be present at low concentrations. iapchem.org
Systems pharmacology aims to understand the effects of drugs on biological systems as a whole. Integrating metabolomics data with other "omics" data (e.g., genomics, proteomics) can provide a more comprehensive understanding of a drug's mechanism of action and potential for off-target effects. For instance, a study using proton nuclear magnetic resonance (¹H-NMR) based metabolomics investigated the interaction between warfarin and mango, identifying changes in plasma metabolites that could explain the observed clinical effects. nih.goviapchem.org While this was a clinical study, similar non-clinical approaches using deuterated standards can provide valuable mechanistic insights.
Emerging Research Avenues for Deuterated Warfarin Metabolites
The use of deuterated compounds in pharmaceutical research is a continually evolving field. researchgate.net For deuterated warfarin metabolites like 6-Hydroxy Warfarin-d5, several emerging research avenues hold promise:
Probing Minor Metabolic Pathways: While the major metabolic pathways of warfarin are well-characterized, the role of minor pathways and their contribution to inter-individual variability in drug response are less understood. frontiersin.org Deuterated tracers can help to elucidate these minor pathways and identify novel metabolites.
Investigating Metabolite-Mediated Toxicity: Some drug metabolites can be reactive and contribute to toxicity. researchgate.net Deuterated standards can be used in in vitro and in vivo models to study the formation and reactivity of specific metabolites and their potential role in adverse drug reactions.
Development of More Predictive In Vitro Models: There is a continuous effort to develop more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better predict human drug metabolism and toxicity. Deuterated standards will be essential for validating and utilizing these advanced models.
Personalized Medicine: As our understanding of the genetic and environmental factors influencing drug metabolism grows, there is a move towards personalized medicine. tandfonline.comamegroups.org While outside the direct application of 6-Hydroxy Warfarin-d5 in treatment, its role in developing the foundational understanding of metabolic phenotypes is crucial. For example, its use in phenotyping studies can help to correlate genotype with metabolic capacity. austinpublishinggroup.com
Q & A
Basic Research Questions
Q. How is 6-Hydroxy Warfarin-d5 identified and quantified in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is employed using deuterated internal standards (e.g., Warfarin-d5) to enhance analytical specificity. For example, Warfarin-d5 is used as an internal standard due to its isotopic stability, which minimizes interference with endogenous analytes. Chromatographic separation can be achieved using columns like Astec CHIROBIOTIC V2 (150 mm × 2.1 mm, 5 µm) with a mobile phase of 0.1% acetic acid/acetonitrile (70:30) . Validation parameters (e.g., lower limit of quantification at 12.5 ng/mL) ensure precision and accuracy.
Q. What is the role of 6-Hydroxy Warfarin-d5 in studying vitamin K antagonism?
- Methodological Answer : As a deuterated metabolite of warfarin, it serves as a tracer to study the inhibition of vitamin K epoxide reductase (VKOR). Researchers use enzyme activity assays to monitor reduced clotting factor synthesis by measuring the depletion of vitamin K-dependent carboxylation products. Isotopic labeling allows differentiation between endogenous and exogenous warfarin metabolites in kinetic studies .
Q. How is 6-Hydroxy Warfarin-d5 validated as a reference standard?
- Methodological Answer : Validation includes assessing isotopic purity (>99%), stability under storage conditions, and chromatographic resolution from non-deuterated analogs. For instance, (S)-6-Hydroxy Warfarin (CAS 55901-61-6) and its deuterated form are compared using HPLC with UV/Vis or mass detection to confirm baseline separation and avoid co-elution .
Advanced Research Questions
Q. How do genetic polymorphisms in CYP2C9 influence the metabolic conversion of Warfarin-d5 to 6-Hydroxy Warfarin-d5?
- Methodological Answer : Pharmacogenetic algorithms incorporating CYP2C9 variants (e.g., CYP2C92/3) are used to model metabolic rates. In vitro assays with recombinant CYP2C9 isoforms quantify hydroxylation efficiency (e.g., Vmax/Km ratios). Clinical validation cohorts (n > 1000) compare predicted vs. observed metabolite levels to assess algorithm accuracy, particularly in patients requiring extreme warfarin doses (≤21 mg or ≥49 mg weekly) .
Q. How can researchers resolve discrepancies in reported metabolic pathways of 6-Hydroxy Warfarin-d5 across studies?
- Methodological Answer : Contradictions may arise from differences in enzyme sources (e.g., human liver microsomes vs. recombinant CYP450s) or incubation conditions (pH, cofactors). Systematic replication studies should control for variables like substrate concentration (1–100 µM) and reaction time (0–60 min). Data normalization to internal standards and cross-validation with orthogonal methods (e.g., NMR) enhance reproducibility .
Q. What experimental designs optimize the detection of 6-Hydroxy Warfarin-d5 in complex matrices like atherosclerotic lesions?
- Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS improves recovery from lipid-rich tissues. For example, (±)13-HODE cholesteryl ester extraction protocols from atherosclerotic lesions can be adapted, using deuterated analogs to correct for matrix effects. Stability studies under oxidative conditions (e.g., Cu<sup>2+</sup>-catalyzed LDL oxidation) are critical to avoid artifactual degradation .
Q. How does isotopic deuterium labeling affect the physicochemical properties of 6-Hydroxy Warfarin-d5 compared to its non-deuterated form?
- Methodological Answer : Deuterium incorporation alters hydrophobicity, which can be quantified via logP measurements using shake-flask or chromatographic methods (e.g., reverse-phase HPLC retention time shifts). These differences impact bioavailability studies, requiring adjustments in dosing regimens for in vivo models to account for altered distribution in lipid-rich environments .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships involving 6-Hydroxy Warfarin-d5?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For genetic association analyses, multivariate regression adjusts for covariates like age, BMI, and concurrent medications. Sensitivity analyses should test robustness against outliers, particularly in extreme-dose subpopulations .
Q. How should researchers address batch-to-batch variability in deuterated standards during large-scale studies?
- Methodological Answer : Implement quality control (QC) protocols with certified reference materials (CRMs) for each batch. For example, inter-batch comparisons using ANOVA can detect significant variability. If variability exceeds ±15%, recalibration via standard addition or exclusion of affected batches ensures data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
